Stenophylline A
Description
Stenophylline A is a steroidal alkaloid isolated from plants of the Veratrum genus, notably Veratrum mengtzeanum and V. nigrum. Structurally, it belongs to the Veratramine-type alkaloid family, characterized by a steroidal backbone fused with nitrogen-containing heterocycles. Key spectroscopic features include two carbonyl groups (δC 214.1 and 199.6), olefinic bonds (δC 171.3 and 123.8), and methyl resonances (δC 13.4–24.7) in its ¹³C-NMR spectrum . This compound exhibits significant anti-inflammatory activity, likely mediated through inhibition of pro-inflammatory cytokines, as demonstrated in in vitro assays using macrophage models . Its molecular formula is C₂₇H₄₁NO₃, with stereochemical configurations confirmed via NOESY experiments .
Properties
CAS No. |
90541-57-4 |
|---|---|
Molecular Formula |
C37H55NO10 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,6S,9S,10R,11S,12R,13R,15R,16R,19S,22R,23S)-13-[(Z)-3-carboxybut-2-enyl]-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C37H55NO10/c1-18-6-7-24-21(4)27-23(17-38(24)16-18)22-15-36-29(28(22)35(46,30(27)40)11-9-20(3)32(43)44)25(39)14-26-33(36,5)12-13-34(45,37(26,47)48-36)10-8-19(2)31(41)42/h8-9,18,21-30,39-40,45-47H,6-7,10-17H2,1-5H3,(H,41,42)(H,43,44)/b19-8-,20-9-/t18-,21-,22-,23-,24-,25+,26?,27+,28?,29-,30+,33-,34-,35+,36?,37-/m0/s1 |
InChI Key |
NQQDXUQABFCHGS-HQSXMINWSA-N |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4C(C3O)(CC=C(C)C(=O)O)O)C(CC7C5(CCC(C7(O6)O)(CC=C(C)C(=O)O)O)C)O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3[C@@H](CN2C1)[C@@H]4CC56[C@H](C4[C@@]([C@@H]3O)(C/C=C(/C)\C(=O)O)O)[C@@H](CC7[C@@]5(CC[C@]([C@]7(O6)O)(C/C=C(/C)\C(=O)O)O)C)O)C |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4C(C3O)(CC=C(C)C(=O)O)O)C(CC7C5(CCC(C7(O6)O)(CC=C(C)C(=O)O)O)C)O)C |
Synonyms |
stenophylline A |
Origin of Product |
United States |
Comparison with Similar Compounds
Stenophylline A shares structural and functional similarities with other steroidal alkaloids from Veratrum species. Below is a comparative analysis of its key analogs:
Structural Comparison
Key Observations :
- This compound and stenophylline B differ by a hydroxylation at C-20, which enhances the latter’s polarity .
- Veratramine lacks the C-20 hydroxyl group present in this compound, correlating with differences in bioactivity .
- Verazine’s epoxy bridge distinguishes its reactivity, favoring antioxidant over anti-inflammatory effects .
Pharmacological Comparison
Key Observations :
- This compound’s anti-inflammatory potency exceeds veratramine and stenophylline B, likely due to its unique C-7 carbonyl and C-20 configuration .
- Verazine’s strong antioxidant activity aligns with its epoxy structure, which stabilizes free radicals .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying Stenophylline A in natural extracts?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for identification and quantification due to its sensitivity in detecting low-abundance alkaloids like this compound. Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity, particularly for distinguishing stereoisomers .
- Data Consideration : Calibration curves using purified this compound standards are essential for accurate quantification. Include retention time and fragmentation patterns in MS data to minimize false positives .
Q. What are the primary natural sources of this compound, and how do extraction yields vary across methodologies?
- Methodology : this compound is predominantly isolated from Stenophyllus spp. plants. Soxhlet extraction with polar solvents (e.g., methanol) achieves higher yields, but supercritical fluid extraction (SFE) reduces solvent residue and preserves thermolabile components. Comparative studies should report yield percentages, solvent efficiency, and purity metrics .
- Data Contradictions : Conflicting reports on optimal solvent systems (e.g., ethanol vs. methanol) require validation through controlled experiments with standardized plant material .
Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) to evaluate bioactivity. Dose-response curves (IC₅₀ values) and positive controls (e.g., donepezil for acetylcholinesterase) ensure reproducibility .
- Limitations : False positives may arise from solvent interference; include solvent-only controls and validate findings with orthogonal assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway for this compound to improve scalability and purity?
- Methodology : Retrosynthetic analysis identifies key intermediates (e.g., pyrrolidine core). Catalytic asymmetric synthesis methods, such as organocatalysis, enhance enantiomeric excess. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, catalyst loading) using design of experiments (DoE) .
- Data Challenges : Contradictory reports on yield vs. enantioselectivity require trade-off analysis using multivariate regression models .
Q. What strategies resolve contradictions in reported mechanisms of action for this compound across different biological models?
- Methodology : Conduct comparative studies using isogenic cell lines or genetically modified organisms to isolate variables. Employ multi-omics approaches (transcriptomics, metabolomics) to identify pathway-specific effects. Meta-analyses of existing data should assess publication bias and experimental heterogeneity (e.g., dosage, exposure time) .
- Case Example : Discrepancies in apoptotic vs. anti-apoptotic effects may stem from cell-type-specific receptor expression; validate via siRNA knockdowns .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?
- Methodology : Use rodent models with intravenous and oral administration routes to assess bioavailability (AUC, Cmax). Toxicokinetic parameters (LD₅₀, NOAEL) require dose-escalation studies with histopathological analysis. Incorporate radiolabeled this compound for tissue distribution tracking .
- Ethical Considerations : Follow Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and sample size justification .
Q. What computational approaches predict this compound’s interactions with novel molecular targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify binding affinities to proteins (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Interpretation : False positives in silico require experimental confirmation; prioritize targets with conserved binding pockets across species .
Methodological Frameworks for Data Analysis
Q. How can researchers apply the FINER criteria to evaluate the feasibility of this compound-related hypotheses?
- Framework :
- Feasible : Ensure access to purified this compound and validated assays within budget constraints.
- Interesting : Address gaps (e.g., unexplored antimicrobial mechanisms).
- Novel : Explore understudied applications (e.g., neuroprotection in neurodegenerative diseases).
- Ethical : Adhere to biosafety protocols for handling bioactive compounds.
- Relevant : Align with global health priorities (e.g., antibiotic resistance) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
